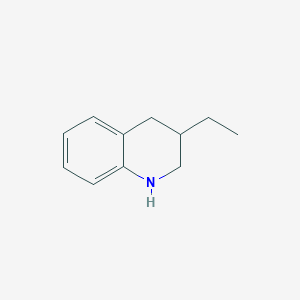

3-Ethyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 3-Ethyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3-ethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C11H15N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-6,9,12H,2,7-8H2,1H3 |

InChI Key |

MNDIZCZSTOGWBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC2=CC=CC=C2NC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-1,2,3,4-tetrahydroquinoline: Navigating a Landscape of Limited Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical compound 3-Ethyl-1,2,3,4-tetrahydroquinoline. An initial and extensive search of prominent chemical databases and scientific literature reveals a notable scarcity of specific experimental data and identifiers for this particular substituted tetrahydroquinoline. This suggests that 3-Ethyl-1,2,3,4-tetrahydroquinoline is not a commonly synthesized or commercially available compound.

Therefore, this guide will provide a comprehensive overview of the parent compound, 1,2,3,4-tetrahydroquinoline, as a foundational framework. We will delve into its core identifiers, physical and chemical properties, established synthesis protocols, and safety information. Crucially, we will then extrapolate from this established knowledge to discuss potential synthetic strategies and inferred properties for the target molecule, 3-Ethyl-1,2,3,4-tetrahydroquinoline. This approach is designed to equip the research scientist with the necessary foundational knowledge to approach the synthesis and handling of this and other similarly substituted tetrahydroquinolines.

The Parent Scaffold: 1,2,3,4-Tetrahydroquinoline

The foundational molecule for our target compound is 1,2,3,4-tetrahydroquinoline, the semi-hydrogenated derivative of quinoline.[1] It is a versatile building block in organic synthesis and a core structural motif in many biologically active compounds.[2][3][4]

Core Identifiers and Physical Properties

A summary of the key identifiers and physical properties for 1,2,3,4-tetrahydroquinoline is presented in Table 1.

| Identifier/Property | Value | Source(s) |

| CAS Number | 635-46-1 | [1] |

| Molecular Formula | C₉H₁₁N | [1] |

| Molar Mass | 133.194 g·mol⁻¹ | [1] |

| IUPAC Name | 1,2,3,4-Tetrahydroquinoline | [1] |

| Appearance | Colorless to yellow oily liquid | [1][4] |

| Boiling Point | 251 °C | [1] |

| Melting Point | 20 °C | [1] |

| Density | 1.0599 g/cm³ | [1] |

Safety and Handling

1,2,3,4-Tetrahydroquinoline is classified as a hazardous substance. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H350 (May cause cancer).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[6]

Synthesis of the Tetrahydroquinoline Core and its Derivatives

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold is well-established, with the most common method being the hydrogenation of the corresponding quinoline.[1]

General Synthesis of 1,2,3,4-Tetrahydroquinoline

A typical laboratory-scale synthesis involves the catalytic hydrogenation of quinoline. This is often achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline

-

Reaction Setup: To a solution of quinoline in a suitable solvent (e.g., ethanol), add a catalytic amount of 5% Pd/C.

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Strategies for the Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline

While specific literature on the synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline is scarce, we can infer potential synthetic routes based on established methodologies for substituted quinolines and their subsequent reduction.

One plausible approach involves the synthesis of 3-ethylquinoline as a precursor, followed by hydrogenation. Several methods exist for the synthesis of substituted quinolines, such as the Skraup synthesis or the Doebner-von Miller reaction. A modified version of these reactions using precursors that introduce an ethyl group at the desired position could yield 3-ethylquinoline. This intermediate would then be subjected to catalytic hydrogenation, as described for the parent compound, to yield 3-Ethyl-1,2,3,4-tetrahydroquinoline.

Inferred Properties and Applications of 3-Ethyl-1,2,3,4-tetrahydroquinoline

Predicted Physicochemical Properties

The introduction of an ethyl group at the 3-position of the tetrahydroquinoline ring is expected to have a modest effect on its physical properties. The molecular weight would increase to approximately 161.25 g/mol . The boiling point may be slightly elevated compared to the parent compound due to increased van der Waals forces. The solubility in organic solvents is expected to remain high.

Potential Applications in Research and Development

Substituted tetrahydroquinolines are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[8] They are found in natural products and synthetic pharmaceuticals with applications as anticancer, anti-inflammatory, and neuroprotective agents.[8] The specific biological activity of 3-Ethyl-1,2,3,4-tetrahydroquinoline would depend on its stereochemistry and its interaction with biological targets. Its synthesis would be a valuable step in generating novel compound libraries for drug discovery screening.

Conclusion

While 3-Ethyl-1,2,3,4-tetrahydroquinoline is not a well-documented compound, a thorough understanding of its parent scaffold, 1,2,3,4-tetrahydroquinoline, provides a solid foundation for its synthesis and study. The synthetic strategies and inferred properties discussed in this guide are intended to empower researchers to explore this and other novel substituted tetrahydroquinolines. As with any new compound, careful planning of the synthetic route and rigorous safety precautions are paramount. The exploration of such novel chemical entities is a vital component of advancing the fields of medicinal chemistry and materials science.

References

-

PubChem. 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

-

Wikipedia. Tetrahydroquinoline. Available at: [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(4), 2649-2687. Available at: [Link]

-

ContaminantDB. 1-Ethyl-1,2,3,4-tetrahydroquinoline (CHEM010544). Available at: [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

-

RIVERLAND TRADING. 1,2,3,4-Tetrahydroquinoline Supplier | 635-46-1. Available at: [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

-

Journal of Pharmacy Research. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]

-

Chemical Synthesis Database. 1-ethyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

-

The Good Scents Company. 1,2,3,4-tetrahydroquinoline. Available at: [Link]

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 3. 1,2,3,4-Tetrahydroquinoline Supplier | 635-46-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. Buy 1,2,3,4-Tetrahydroquinoline | 635-46-1 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

Potential applications of tetrahydroquinoline derivatives in medicinal chemistry

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its fully aromatic quinoline counterpart, the THQ core offers distinct stereochemical complexity (C2, C3, C4 chiral centers) and a conformationally flexible, yet constrained, piperidine ring fused to a benzene moiety. This guide analyzes the THQ scaffold's application in oncology (specifically BET bromodomain inhibition) and infectious diseases, providing actionable synthetic protocols and mechanistic insights for drug discovery professionals.

Part 1: Structural Significance & Pharmacophore Analysis

The THQ scaffold's utility stems from its ability to orient functional groups in specific 3D vectors that aromatic systems cannot achieve.

Key Structural Features[1][2]

-

N1-Position: The secondary amine acts as a hydrogen bond donor/acceptor and a handle for derivatization (alkylation/acylation) to modulate lipophilicity (

). -

C2-C4 Stereocenters: These positions allow for the introduction of chirality, critical for target selectivity (e.g., distinguishing between bromodomain isoforms).

-

Rigidity vs. Flexibility: The fused benzene ring confers rigidity, preventing metabolic collapse, while the saturated ring allows for "induced fit" binding in enzyme pockets.

Table 1: Comparative Properties of Quinoline vs. Tetrahydroquinoline

| Feature | Quinoline (Aromatic) | Tetrahydroquinoline (Reduced) |

| Geometry | Planar (2D) | Puckered/Twisted (3D) |

| Basicity (pKa) | ~4.9 (Pyridine-like) | ~5.0 (Aniline-like, tunable) |

| Chirality | None (Achiral) | Up to 3 Stereocenters (C2, C3, C4) |

| Metabolic Liability | Prone to oxidation (N-oxide) | Prone to dehydrogenation or hydroxylation |

| Primary Application | Intercalators, Kinase Inhibitors | Epigenetic Modulators, GPCR Ligands |

Part 2: Therapeutic Application – Oncology (BET Inhibition)[3]

One of the most potent applications of THQ derivatives is the inhibition of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4). These proteins "read" acetylated lysine residues on histones, regulating the expression of oncogenes like c-Myc.

Mechanism of Action

THQ derivatives mimic the acetyl-lysine moiety recognized by the BET bromodomain. By occupying the acetyl-lysine binding pocket, they displace BET proteins from chromatin, leading to the downregulation of downstream oncogenes.

-

Case Study: I-BET726 (GSK1324726A)

-

Structure: A THQ core with a specific substitution pattern that confers high selectivity for BET domains over other bromodomains.

-

Outcome: Potent antiproliferative activity in neuroblastoma and carcinoma models.[1]

-

Visualization: BET Inhibition Pathway

The following diagram illustrates the cascade from THQ binding to apoptosis.

Figure 1: Mechanism of action for THQ-based BET inhibitors disrupting the chromatin-mediated oncogenic signaling.

Part 3: Synthetic Masterclass – The Povarov Reaction[4]

For medicinal chemists, the Povarov reaction (imino-Diels-Alder) is the most efficient route to construct the THQ core. It is a multicomponent reaction (MCR) allowing the rapid assembly of diverse libraries.

Reaction Logic

The reaction involves the condensation of an aniline, an aldehyde, and an electron-rich olefin (dienophile) catalyzed by a Lewis acid.[2][3]

-

Imine Formation: Aniline + Aldehyde

Schiff Base. -

[4+2] Cycloaddition: Schiff Base + Olefin

THQ.

Experimental Protocol: Synthesis of 2,4-Disubstituted-THQ

Target: General synthesis of a 2-aryl-4-methyl-THQ derivative.

Reagents:

-

Aniline derivative (1.0 equiv)

-

Benzaldehyde derivative (1.0 equiv)

-

N-vinyl amide or Vinyl ether (1.2 equiv)

-

Catalyst: Indium(III) Triflate (

) or -

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Imine Formation (In Situ): In a round-bottom flask, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeCN (5 mL). Stir at room temperature for 30 minutes. Note: Pre-formation of the imine reduces side reactions.

-

Catalyst Addition: Cool the solution to 0°C. Add the Lewis Acid catalyst (

, 0.1 mmol) under an inert atmosphere ( -

Dienophile Addition: Add the activated olefin (1.2 mmol) dropwise.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Quench & Workup: Quench with saturated aqueous

. Extract with EtOAc ( -

Purification: Purify via flash column chromatography (Silica gel).

Visualization: Povarov Synthetic Workflow

Figure 2: The multicomponent Povarov reaction workflow for rapid THQ library generation.

Part 4: Experimental Validation (MTT Assay)

To validate the biological activity of synthesized THQ derivatives (e.g., for mTOR or BET inhibition), a robust cytotoxicity assay is required.

Protocol: MTT Cell Viability Assay

-

Purpose: Determine

values of THQ derivatives against cancer cell lines (e.g., A549, MCF-7). -

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C ( -

Treatment: Add THQ compounds at serial dilutions (e.g., 0.1

to 100 -

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Live cells reduce MTT to purple formazan crystals. -

Solubilization: Remove media carefully. Add 100

DMSO to dissolve formazan. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration] to calculate

using non-linear regression (GraphPad Prism).

Part 5: Future Outlook

The THQ scaffold is evolving beyond simple inhibition.

-

PROTACs: THQ-based BET inhibitors are being used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade rather than just inhibit proteins.

-

Hybrid Molecules: Cinnamic acid-THQ hybrids are showing promise in overcoming multi-drug resistance (MDR) in malaria and tuberculosis.

References

-

The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel). [Link]

-

Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]

-

Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box. ChemMedChem. [Link]

-

Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. [Link][4][5]

Sources

- 1. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. figshare.com [figshare.com]

The Tetrahydroquinoline Scaffold: A Dual-Mechanism Technical Guide

From Epigenetic Erasure to Efflux Inhibition

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, distinguished by its conformational semi-rigidity and chiral centers. Unlike flat aromatic quinolines, the THQ core offers specific vectoral alignment of substituents, allowing it to interrogate three-dimensional biological space with high fidelity.

This guide analyzes the two most critical mechanisms of action (MoA) for THQ-based compounds in modern drug discovery:

-

Epigenetic Modulation: Competitive inhibition of BET (Bromodomain and Extra-Terminal) proteins (e.g., I-BET762/Molibresib).

-

MDR Reversal: Allosteric inhibition of P-glycoprotein (P-gp) efflux pumps to overcome Multi-Drug Resistance (MDR).

Part 1: Epigenetic Mechanism (BET Bromodomain Inhibition)

The Mechanistic Core: Acetyl-Lysine Mimicry

The primary MoA for THQ derivatives in oncology (specifically NUT midline carcinoma and AML) is the displacement of BET proteins (BRD2, BRD3, BRD4) from chromatin.

BET proteins act as "readers" of the histone code.[1][2] They recognize acetylated lysine residues (KAc) on histone tails via a conserved hydrophobic pocket. THQ-based inhibitors function as acetyl-lysine mimics .

Molecular Interaction Dynamics

-

The Anchor: The THQ scaffold serves as a spacer, positioning a "warhead" (often a fused isoxazole or triazole) deep into the bromodomain binding pocket.

-

The Critical H-Bond: The warhead forms a hydrogen bond with a conserved asparagine residue (Asn140 in BRD4 BD1). This mimics the interaction usually formed by the oxygen of the acetyl group on the histone lysine.

-

Water Displacement: The binding of the THQ compound displaces a network of conserved water molecules within the pocket, providing a favorable entropic gain that drives high-affinity binding (

often in the nanomolar range). -

Chromatin Release: Once the inhibitor binds, the BET protein can no longer recognize the acetylated histone. This disrupts the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), leading to the transcriptional silencing of super-enhancer-driven oncogenes like MYC.

Visualization: The Epigenetic Signaling Cascade

The following diagram illustrates the displacement mechanism at the molecular level.

Figure 1: Mechanism of BET displacement. The THQ inhibitor outcompetes the acetylated histone for the BRD4 binding pocket, silencing downstream oncogenic transcription.

Part 2: MDR Reversal (P-glycoprotein Inhibition)[3][4][5]

The Mechanistic Core: Efflux Blockade

Multidrug resistance (MDR) is frequently driven by the overexpression of ABC transporters, specifically P-glycoprotein (P-gp/ABCB1).[3][4] THQ derivatives act as chemosensitizers .

Unlike the BET mechanism which relies on a specific H-bond, P-gp inhibition by THQs is driven largely by lipophilicity and steric bulk .

-

Binding Site: THQs bind to the transmembrane domains of P-gp, often overlapping with the drug-binding pocket (competitive inhibition) or an allosteric site (non-competitive inhibition).

-

ATP Hydrolysis Uncoupling: Certain THQ derivatives inhibit the ATPase activity of P-gp, preventing the conformational change required to pump cytotoxic drugs (like doxorubicin or paclitaxel) out of the cell.

Part 3: Experimental Validation Protocols

As a scientist, you must validate these mechanisms using self-verifying protocols. Below are the standard operating procedures (SOPs) for validating both mechanisms.

Protocol A: TR-FRET Binding Assay (BET Validation)

Objective: Quantify the ability of a THQ compound to displace an acetylated peptide from the BRD4 bromodomain.

Methodology:

-

Reagents:

-

Recombinant BRD4 (BD1 domain) tagged with His-tag.

-

Biotinylated tetra-acetylated Histone H4 peptide.

-

Europium cryptate-labeled anti-His antibody (Donor).

-

XL665-labeled Streptavidin (Acceptor).

-

-

Workflow:

-

Step 1: Dispense 5 µL of THQ compound (serial dilution in DMSO) into a 384-well low-volume white plate. Critical: Keep DMSO < 1% to prevent protein denaturation.

-

Step 2: Add 5 µL of BRD4-His protein solution. Incubate for 15 mins at RT.

-

Step 3: Add 10 µL of Peptide/Detection mix (Peptide + Anti-His-Eu + SA-XL665).

-

Step 4: Incubate for 60 mins at RT in the dark.

-

Step 5: Read on an EnVision plate reader (Excitation: 320 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

-

-

Data Analysis: Calculate the HTRF Ratio

. A decrease in signal indicates successful displacement of the peptide by the THQ compound.

Protocol B: Rhodamine 123 Accumulation Assay (P-gp Validation)

Objective: Assess if the THQ compound inhibits the efflux pump in MDR cells.

Methodology:

-

Cell Lines: Use MES-SA (parental) and MES-SA/DX5 (P-gp overexpressing).

-

Workflow:

-

Step 1: Seed cells at

cells/well. -

Step 2: Treat cells with the THQ candidate (e.g., 10 µM) for 1 hour at 37°C. Control: Verapamil (positive control inhibitor).

-

Step 3: Add Rhodamine 123 (fluorescent P-gp substrate) to a final concentration of 5 µM. Incubate for another 60 mins.

-

Step 4: Wash cells

with ice-cold PBS to stop transport. -

Step 5: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm).

-

-

Interpretation: An increase in intracellular fluorescence in the DX5 line (compared to vehicle control) confirms P-gp inhibition.

Workflow Visualization

Figure 2: Screening cascade for validating THQ activity. Primary screens filter for binding affinity; secondary screens validate functional transporter inhibition.

Part 4: Strategic SAR (Structure-Activity Relationship)

To optimize THQ compounds, specific structural zones must be targeted.

| Structural Zone | Modification Strategy | Mechanistic Impact |

| N-1 Position | Alkylation (Methyl/Ethyl) | Controls lipophilicity and membrane permeability. Essential for P-gp interaction. |

| C-2/C-3 Positions | Introduction of Chiral Centers | Rigidifies the scaffold. The (S)-enantiomer is often critical for fitting the BET "WPF shelf" (W138, P139, F140). |

| C-6 Position | "Warhead" Attachment | Fusing an isoxazole or triazole ring here creates the acetyl-lysine mimic necessary for the Asn140 hydrogen bond in BET proteins. |

| C-4 Position | Aryl Substitution | Bulky aryl groups here can enhance P-gp inhibition by blocking the transmembrane pore. |

References

-

Nature (2010).Synthetic mimics of histone acetylation. (The foundational paper for I-BET762/Molibresib mechanism).

-

[Link]

-

-

Journal of Medicinal Chemistry (2014). Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor.[5]

-

[Link]

-

-

Scientific Reports (2018).

-

[Link]

-

- SelleckChem Technical Data.Molibresib (I-BET-762) Mechanism and Protocols.

Sources

- 1. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery | Oncotarget [oncotarget.com]

Literature review of 3-alkyl-tetrahydroquinoline synthesis

An In-depth Technical Guide to the Synthesis of 3-Alkyl-Tetrahydroquinolines

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system central to numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, anti-HIV, antihyperlipidemic, and neuronal receptor agonist properties.[3][4] Specifically, the introduction of an alkyl substituent at the 3-position creates a chiral center, making the stereocontrolled synthesis of these analogs a critical objective in medicinal chemistry and drug discovery. This guide provides a comprehensive review of the core synthetic strategies for constructing 3-alkyl-tetrahydroquinolines, with a focus on the underlying mechanisms, practical experimental considerations, and the latest advancements in asymmetric catalysis. We will explore seminal methodologies such as the Povarov reaction, domino cyclizations, and catalytic hydrogenations, offering field-proven insights to guide researchers in this vital area of synthetic chemistry.

Introduction: The Significance of the Tetrahydroquinoline Core

Nitrogen-containing heterocycles are fundamental building blocks in the chemical and life sciences.[1][2] Among them, the tetrahydroquinoline (THQ) framework is a recurring motif in a vast array of bioactive molecules.[3][5] Natural alkaloids such as (+)-angustureine, cuspareine, and galipinine feature this core structure.[1][4] The therapeutic relevance of THQs is underscored by their presence in approved drugs and clinical candidates, where they serve as key pharmacophores.[3][5]

The synthetic challenge lies not just in the construction of the bicyclic system but in the precise control of stereochemistry, particularly at the C3 position. The development of efficient, atom-economical, and enantioselective methods to access 3-alkyl-THQs is therefore a subject of intense research, driven by the need to build libraries of structurally diverse compounds for high-throughput screening and lead optimization.[3]

This guide is structured to provide a logical progression from classical to modern synthetic approaches, emphasizing the causality behind experimental design and the validation of protocols through mechanistic understanding.

Core Synthetic Strategies and Mechanistic Insights

The construction of the 3-alkyl-tetrahydroquinoline ring system can be broadly categorized into several key strategic approaches. Each strategy offers distinct advantages regarding substrate scope, operational simplicity, and stereochemical control.

The Povarov Reaction: A Powerful Multicomponent Approach

The Povarov reaction is one of the most efficient and versatile methods for synthesizing tetrahydroquinolines.[6] It is a formal aza-Diels-Alder [4+2] cycloaddition involving an aniline, an aldehyde (which together form an in situ imine), and an activated alkene.[3][7] This multicomponent reaction (MCR) is exceptionally valuable for building molecular complexity and diversity from simple starting materials in a single step.[3]

Mechanism: The reaction is typically catalyzed by a Lewis or Brønsted acid.[6] The acid activates the aldehyde, facilitating the formation of an aryliminium ion intermediate after condensation with the aniline. This electrophilic species then reacts with an electron-rich alkene. While sometimes described as a concerted [4+2] cycloaddition, substantial evidence points towards a stepwise ionic mechanism, particularly for cationic Povarov reactions, which proceeds through a nucleophilic attack of the alkene onto the iminium ion, followed by an intramolecular Friedel-Crafts-type cyclization.[6][7]

Caption: Figure 2: Workflow of a Hydroamination/Hydrogenation Domino Reaction.

Reductive Amination and Alkylation Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl group with an amine to form an imine or iminium ion, which is then reduced in situ. [8]For THQ synthesis, this often manifests as an intramolecular process.

A powerful one-pot strategy involves the tandem reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde. [4]Boronic acid has been shown to be an effective catalyst for this transformation, acting as both a Lewis acid and a hydrogen-bond donor to activate the quinoline for reduction by a Hantzsch ester, and then facilitating the condensation and subsequent reduction to form the N-alkylated product. [4][9]

Asymmetric Hydrogenation: The Gold Standard for Enantiocontrol

Catalytic asymmetric hydrogenation (AH) is one of the most powerful tools for accessing chiral compounds with high enantioselectivity. [10]For the synthesis of 3-alkyl-THQs, this typically involves the hydrogenation of a trisubstituted alkene precursor. Iridium complexes bearing chiral ligands, such as phosphinooxazolines (PHOX), are particularly effective. [10][11] The success of the reaction hinges on the ability of the chiral catalyst to coordinate with the alkene and deliver hydrogen to one specific face, thereby setting the stereocenter. For example, Ir-UbaPHOX has been used to hydrogenate 3,3-diarylallyl phthalimides, which are precursors to 3,3-diarylpropyl amines, with exceptional enantioselectivity (98-99% ee). [10]These chiral amines can then be cyclized to form valuable 4-aryl tetrahydroquinolines. [10]

Sources

- 1. datapdf.com [datapdf.com]

- 2. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addi.ehu.es [addi.ehu.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. B(C6F5)3‑Catalyzed Coupling of N‑Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N -propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01375E [pubs.rsc.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 10. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation [diposit.ub.edu]

Methodological & Application

Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline from quinoline

Application Note: Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline from Quinoline

Executive Summary & Strategic Analysis

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids, oxidation inhibitors, and pharmaceutical agents (e.g., oxamniquine).[1] While functionalization at the N1, C2, and C4 positions is synthetically straightforward, C3-functionalization remains a challenge due to the electronic properties of the quinoline ring.

Direct alkylation of quinoline at the C3 position is electronically unfavorable; the pyridine ring is electron-deficient, and electrophilic aromatic substitution typically occurs at the C5 or C8 positions of the benzene ring. Conversely, nucleophilic alkylation often targets the C2 or C4 positions.

The Solution: This protocol utilizes a "Functionalize-then-Reduce" strategy. We first install the ethyl group at C3 via a regioselective bromination and palladium-catalyzed cross-coupling, followed by a chemoselective reduction of the pyridine ring. This modular approach ensures high regiocontrol and scalability.

Retrosynthetic Logic & Pathway Visualization

The synthesis is broken down into three distinct, self-validating modules:

-

Regioselective Bromination: Accessing the difficult C3 position via thermal rearrangement.

-

Suzuki-Miyaura Coupling: Installing the ethyl chain using robust Pd-catalysis.

-

Chemoselective Hydrogenation: Reducing the pyridine ring while preserving the benzene ring.

Caption: Modular synthetic pathway designed to overcome the electronic bias of the quinoline ring.

Detailed Experimental Protocols

Module 1: Synthesis of 3-Bromoquinoline

Rationale: Direct bromination in acidic media yields 5- or 8-bromoquinoline. To access the 3-position, we utilize an addition-elimination mechanism involving the thermal decomposition of a quinoline-bromine adduct.

Reagents:

-

Quinoline (1.0 equiv)[2]

-

Bromine (Br2) (1.1 equiv)[3]

-

Pyridine (1.0 equiv)

-

Carbon Tetrachloride (CCl4) or Dichloromethane (DCM) (Solvent)

Protocol:

-

Complex Formation: In a fume hood, dissolve quinoline (12.9 g, 100 mmol) and pyridine (7.9 g, 100 mmol) in CCl4 (50 mL) in a round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Bromine Addition: Cool the solution to 0°C. Add a solution of bromine (17.6 g, 110 mmol) in CCl4 (20 mL) dropwise over 30 minutes. A yellow/orange solid (the adduct) will precipitate.

-

Thermal Rearrangement: Once addition is complete, heat the reaction mixture to reflux (approx. 77°C for CCl4) for 4–6 hours. Note: Darkening of the reaction mixture indicates the evolution of HBr and migration of bromine to the C3 position.

-

Workup: Cool to room temperature. Dilute with DCM (100 mL) and wash sequentially with 1M HCl (to remove unreacted quinoline/pyridine), saturated NaHCO3, and brine.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

-

Target Yield: 60–70%

-

Validation: 1H NMR (CDCl3) δ 8.99 (d, J=2.2 Hz, H2), 8.31 (d, J=2.2 Hz, H4). The H2 proton doublet is characteristic.

-

Module 2: Suzuki-Miyaura Cross-Coupling (3-Ethylquinoline)

Rationale: Palladium-catalyzed coupling is superior to lithiation/alkylation for this substrate, avoiding the formation of "ate" complexes or polymerization.

Reagents:

-

3-Bromoquinoline (Intermediate A) (1.0 equiv)[2]

-

Ethylboronic acid (1.5 equiv)

-

Pd(dppf)Cl2[4]·DCM (3-5 mol%)

-

K2CO3 (3.0 equiv)

Protocol:

-

Setup: Charge a Schlenk flask with 3-bromoquinoline (2.08 g, 10 mmol), ethylboronic acid (1.11 g, 15 mmol), K2CO3 (4.14 g, 30 mmol), and Pd(dppf)Cl2 (245 mg, 0.3 mmol).

-

Degassing: Evacuate and backfill with Argon three times.[5] Add degassed Toluene (40 mL) and Water (4 mL).

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (disappearance of bromide).[3]

-

Workup: Cool to rt, dilute with EtOAc, wash with water and brine.

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc 8:2).

-

Target Yield: 85–95%[4]

-

Validation: 1H NMR will show a triplet (~1.3 ppm) and quartet (~2.8 ppm) for the ethyl group, with the disappearance of the C3-Br signal.

-

Module 3: Selective Hydrogenation to 3-Ethyl-THQ

Rationale: The pyridine ring of quinoline is more susceptible to reduction than the benzene ring, especially in acidic media which protonates the nitrogen, activating the ring toward hydrogenation.

Reagents:

-

Pd/C (10 wt% loading) (10 wt% of substrate mass)

-

Solvent: Methanol with 5% Acetic Acid (v/v)

-

Hydrogen Gas (Balloon pressure or 1-3 bar)

Protocol:

-

Setup: In a hydrogenation vessel (or heavy-walled flask), dissolve 3-ethylquinoline (1.57 g, 10 mmol) in MeOH (30 mL) and glacial acetic acid (1.5 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (150 mg) under an inert atmosphere (Nitrogen stream). Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with H2 gas (3x). Stir vigorously under H2 atmosphere (balloon is usually sufficient; use a Parr shaker at 30 psi for faster kinetics) at room temperature for 6–12 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO3 to remove acetic acid.

-

Isolation: Dry over Na2SO4 and concentrate. The product is typically a colorless to pale yellow oil.

Quantitative Data Summary

| Parameter | Step 1: Bromination | Step 2: Alkylation | Step 3: Reduction |

| Reagent | Br2 / Pyridine | EtB(OH)2 / Pd(dppf)Cl2 | H2 / Pd/C |

| Solvent | CCl4 or Nitrobenzene | Toluene/H2O | MeOH/AcOH |

| Temp | Reflux (77-180°C) | 90°C | 25°C |

| Time | 4–6 h | 12 h | 6–12 h |

| Typical Yield | 65% | 90% | 92% |

| Key QC Peak | H2 doublet (~8.9 ppm) | Ethyl Quartet (~2.8 ppm) | Aliphatic H2/H3/H4 (~1.5-3.5 ppm) |

Troubleshooting & Critical Control Points

-

Regioselectivity Issues (Step 1): If 5-bromo or 8-bromo isomers are observed, the reaction temperature was likely too low or the complex was not formed correctly. High temperature favors the thermodynamic 3-bromo product.

-

Stalled Coupling (Step 2): If the Suzuki coupling is sluggish, ensure the solvent is thoroughly degassed. Oxygen poisons the Pd(0) species. Adding a promoter like TBAB (tetrabutylammonium bromide) can enhance the reaction rate.

-

Over-Reduction (Step 3): Hydrogenation of the benzene ring (forming decahydroquinoline) is rare under these mild conditions (Balloon H2, rt). If observed, reduce reaction time or remove Acetic Acid (though reaction will be slower).

References

- Preparation of 3-Bromoquinoline: Eisch, J. J. Journal of Organic Chemistry, 1962, 27(4), 1318–1323. (Classic mechanism of thermal rearrangement).

-

Suzuki Coupling on Quinolines: Miyaura, N.; Suzuki, A. Chemical Reviews, 1995 , 95(7), 2457–2483. Link

- Selective Hydrogenation of Quinolines: Wang, Y.; et al. Journal of the American Chemical Society, 2003, 125(35), 10536-10537. (Selectivity of heterocyclic ring reduction).

-

General THQ Synthesis Review: Sridharan, V.; Suryavanshi, P. A.; Menéndez, J. C. Chemical Reviews, 2011 , 111(11), 7157–7259. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

- 9. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis of Chiral 3-Ethyl-1,2,3,4-tetrahydroquinoline

Executive Summary & Strategic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., CETP inhibitors, antimalarials). While 2-substituted THQs are easily accessed, 3-substituted THQs (such as 3-ethyl-1,2,3,4-tetrahydroquinoline ) present a significantly higher synthetic challenge. The lack of a coordinating group adjacent to the nitrogen atom makes the C3 position less responsive to chelation-controlled hydrogenation strategies that work well for C2.

This guide details the Iridium-Catalyzed Asymmetric Hydrogenation , the current "Gold Standard" for this transformation. This method, pioneered by Zhou and colleagues, utilizes an iodine additive to activate the catalyst, enabling enantiomeric excesses (ee) consistently exceeding 90%.

Why This Protocol?

-

Scalability: Uses high-pressure hydrogenation (

gas) rather than stoichiometric hydride reagents, making it suitable for gram-to-kilogram scale-up. -

Atom Economy: 100% atom economy in the reduction step.

-

Selectivity: The Iodine/Ir-Bisphosphine system specifically targets the heteroaromatic ring, leaving other functionalities (if present) intact.

Chemical Pathway & Mechanism[1]

The transformation involves the reduction of 3-ethylquinoline to chiral 3-ethyl-1,2,3,4-tetrahydroquinoline.

Substrate: 3-Ethylquinoline

Catalyst System:

Mechanistic Insight: The Role of Iodine

Unlike standard Rh or Ru hydrogenations, the Ir-catalyzed reduction of quinolines requires an additive.[1] Iodine (

Pathway Visualization

Caption: Operational workflow for the asymmetric hydrogenation of 3-ethylquinoline using the Ir-Iodine system.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 3-Ethylquinoline (Commercially available or synthesized via Friedländer condensation).

-

Metal Precursor:

(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -

Chiral Ligand: (R)-MeO-BIPHEP or (R)-SegPhos.

-

(Note: (R)-ligands typically yield the (R)-product, but check specific rotation).

-

-

Additive: Iodine (

), resublimed. -

Solvent: Toluene (Anhydrous, degassed).

-

Gas: Hydrogen (

), UHP grade.

Step-by-Step Procedure

1. Catalyst Preparation (In Glovebox or Schlenk Line):

-

In a flame-dried Schlenk tube under Argon, add

(1.0 mol%) and (R)-MeO-BIPHEP (2.2 mol%). -

Add anhydrous Toluene (volume to reach 0.1 M concentration relative to substrate).

-

Stir at room temperature for 10-15 minutes. The solution should turn clear orange/red.

-

Critical Step: Add Iodine (

, 10 mol% relative to Ir, i.e., 0.1 mol% relative to substrate). Stir for an additional 10 minutes. The color may darken.

2. Reaction Setup:

-

Add the substrate, 3-Ethylquinoline (1.0 equiv), to the catalyst solution.

-

Transfer the mixture via cannula into a stainless steel high-pressure autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stir bar.

-

Seal the autoclave.

3. Hydrogenation:

-

Purge the autoclave with

gas three times (pressurize to 100 psi, release to 10 psi). -

Pressurize the reactor to 600 psi (40 bar) with

. -

Stir vigorously (1000 rpm) at Room Temperature (

) for 12–24 hours.-

Note: For difficult substrates, temperature can be increased to

, but enantioselectivity may decrease slightly.

-

4. Workup:

-

Carefully vent the hydrogen gas (fume hood).

-

Concentrate the reaction mixture under reduced pressure to remove toluene.

-

Add saturated aqueous

(10 mL) and extract with Ethyl Acetate ( -

Dry organic layers over

, filter, and concentrate.

5. Purification:

-

Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate (typically 10:1 to 5:1 gradient). The THQ product is usually less polar than the quinoline starting material but stains distinctly with Ninhydrin (blue/purple).

Analytical Validation

You must validate the Enantiomeric Excess (ee) of your product. Optical rotation is insufficient for high-precision validation.

Chiral HPLC Method[3][5][12][13]

-

Column: Daicel Chiralcel OD-H or OJ-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Results:

-

Racemic standard (prepared by reduction with

) should show two baseline-separated peaks. -

Chiral product should show one major peak (>90% area).

-

Representative Data Table (Simulated based on Literature Performance)

| Parameter | Value | Notes |

| Yield | 85 - 96% | Isolated yield after chromatography. |

| Enantiomeric Excess (ee) | 90 - 95% | Dependent on ligand purity and solvent dryness. |

| Conversion | >99% | Monitored by crude NMR (disappearance of aromatic quinoline protons). |

| Main Impurity | Over-reduction | Reduction of the benzene ring (rare with Ir-catalysts). |

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning or low | Ensure substrate is free of sulfur/amine impurities. Increase pressure to 800 psi. |

| Low ee (<80%) | Temperature too high or wet solvent. | Run reaction at |

| No Reaction | Oxidation of catalyst. | Ensure strict anaerobic conditions during catalyst mixing. |

References

-

Wang, W.-B.; Lu, S.-M.; Yang, P.-Y.; Han, X.-W.; Zhou, Y.-G. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines." Journal of the American Chemical Society, 2003 , 125, 10536–10537.[2]

-

- The seminal paper establishing the Ir/MeO-BIPHEP/Iodine system.

-

-

Wang, D.-W.; Zeng, W.; Zhou, Y.-G. "Iridium-catalyzed asymmetric hydrogenation of quinolines with (S)-SegPhos." Tetrahedron: Asymmetry, 2007, 18, 1103–1107.

-

- Specific optimization for substituted quinolines.

-

-

Rueping, M.; Antonchick, A. P.; Theissmann, T. "A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and their application in the synthesis of alkaloids.

-

- Alternative organocatalytic method.

-

Sources

The 3-Ethyl-1,2,3,4-tetrahydroquinoline Scaffold: A Versatile Platform for Drug Discovery

Application Notes and Protocols for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of various functional groups, making it a highly attractive scaffold in medicinal chemistry. The strategic substitution on the THQ ring system allows for the fine-tuning of physicochemical properties and pharmacological activities, leading to the development of potent and selective therapeutic agents.[1] Among the various substituted THQs, the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold offers a unique combination of lipophilicity and conformational constraint, presenting a promising starting point for the design of novel drug candidates across multiple therapeutic areas.

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold in modern drug discovery. Detailed protocols and the underlying scientific rationale are presented to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the 3-Ethyl Group

Substitution at the C3 position of the tetrahydroquinoline ring introduces a chiral center and can significantly influence the molecule's interaction with biological targets. The ethyl group, in particular, offers a balance of size and lipophilicity that can enhance binding affinity and cell permeability. Its presence can also restrict the conformational flexibility of the heterocyclic ring, potentially leading to higher selectivity for a specific target.

Synthesis of the 3-Ethyl-1,2,3,4-tetrahydroquinoline Scaffold

The synthesis of the 3-Ethyl-1,2,3,4-tetrahydroquinoline core can be achieved through several established synthetic routes for substituted tetrahydroquinolines. A common and effective method involves a domino reaction, which allows for the construction of complex molecules in a single operation, thereby improving efficiency and reducing waste.[2]

Protocol 1: Domino Reaction for the Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established methods for the synthesis of substituted tetrahydroquinolines.[2]

Step 1: Preparation of the Chalcone Precursor

-

To a stirred solution of an appropriately substituted 2-aminobenzaldehyde (1 equivalent) in ethanol, add 3-pentanone (1.2 equivalents).

-

Add a catalytic amount of a suitable base (e.g., potassium hydroxide).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone derivative.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to 3-Ethyl-1,2,3,4-tetrahydroquinoline

-

Dissolve the purified chalcone derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH4) (2-3 equivalents), in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude 3-Ethyl-1,2,3,4-tetrahydroquinoline.

-

Purify by column chromatography.

Derivatization Strategies for Library Synthesis

The 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold provides multiple points for further functionalization, enabling the generation of diverse chemical libraries for high-throughput screening. The nitrogen atom at the 1-position and the aromatic ring are the most common sites for modification.

N-Functionalization

The secondary amine of the tetrahydroquinoline ring can be readily functionalized through various reactions:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides.

-

Sulfonylation: Reaction with sulfonyl chlorides.

Aromatic Ring Functionalization

The benzene ring of the scaffold can be modified using standard electrophilic aromatic substitution reactions, such as:

-

Halogenation: Introduction of bromine or chlorine atoms.

-

Nitration: Followed by reduction to an amino group, which can be further derivatized.

-

Friedel-Crafts Acylation or Alkylation: To introduce further carbon-based substituents.

Therapeutic Applications and Biological Activity

Derivatives of the broader 1,2,3,4-tetrahydroquinoline class have demonstrated a wide range of biological activities, suggesting numerous potential applications for compounds based on the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold.

Anticancer Activity

Many tetrahydroquinoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, certain THQ derivatives have been identified as inhibitors of the NF-κB signaling pathway, which is often dysregulated in cancer.[3]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| THQ-1 | NCI-H23 (Lung) | 0.70 | [3] |

| THQ-2 | ACHN (Renal) | 1.4 | [3] |

| THQ-3 | MDA-MB-231 (Breast) | 2.7 | [3] |

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (derived from the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Neuroprotective Effects

The tetrahydroquinoline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Some derivatives have shown activity as inhibitors of cholinesterases, enzymes involved in the breakdown of neurotransmitters.[4]

Anti-inflammatory and Antioxidant Properties

Several tetrahydroquinoline derivatives have exhibited anti-inflammatory and antioxidant activities.[1][4] These properties are crucial for combating diseases where inflammation and oxidative stress play a significant role.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of new drug candidates based on the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold.

Caption: Drug discovery workflow using the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-Ethyl-1,2,3,4-tetrahydroquinoline is limited, general trends from broader tetrahydroquinoline studies can provide valuable guidance. For instance, the nature and position of substituents on the aromatic ring can significantly impact potency and selectivity.[5] Electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold, influencing its interaction with target proteins. Similarly, the choice of substituent at the N1 position can affect solubility, metabolic stability, and target engagement.[6]

Conclusion

The 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold represents a promising and underexplored area in drug discovery. Its unique structural features, combined with the proven therapeutic potential of the broader tetrahydroquinoline class, make it an attractive starting point for the development of novel therapeutics. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold and unlock its full therapeutic potential.

References

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. ([Link])

-

Courilleau, D. et al. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. ([Link])

-

Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. ([Link])

-

Upadhayaya, R. S. et al. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. ([Link])

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. ([Link])

-

Synthesis of tetrahydroquinolines. Organic Chemistry Portal. ([Link])

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. ([Link])

-

Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. National Institutes of Health. ([Link])

-

Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. ([Link])

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. ([Link])

-

Bunce, R. A. et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. ([Link])

-

Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. PubMed. ([Link])

-

Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. ([Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. ([Link])

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. ([Link])

-

Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. National Institutes of Health. ([Link])

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. National Institutes of Health. ([Link])

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Publications. ([Link])

-

Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. ([Link])

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health. ([Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. ([Link])

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Method for the Preparative HPLC Purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline

Abstract

This application note presents a detailed and robust protocol for the purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline using preparative High-Performance Liquid Chromatography (HPLC). 3-Ethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1][2] Achieving high purity of such intermediates is critical for their use in subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides a comprehensive, step-by-step methodology, from initial sample preparation to final purity analysis, grounded in established chromatographic principles for quinoline derivatives.[3][4][5] It is intended for researchers, scientists, and drug development professionals seeking an efficient and scalable purification strategy.

Introduction: The Rationale for Purification

3-Ethyl-1,2,3,4-tetrahydroquinoline, as a chiral center-containing derivative of the tetrahydroquinoline scaffold, is a valuable building block in the synthesis of novel therapeutic agents.[2] The synthetic routes to such compounds can often yield a mixture of the desired product, unreacted starting materials, and various side-products. For the advancement of a drug discovery program, it is imperative to isolate the target compound at a high degree of purity. HPLC, particularly in the reversed-phase mode, offers a powerful and versatile technique for the purification of such organic molecules.[6]

The method detailed herein is based on a reversed-phase C18 stationary phase, which separates compounds based on their hydrophobicity.[5][7] This approach is widely applicable to a range of quinoline derivatives and provides excellent resolution and scalability.[3][4] Given that 3-Ethyl-1,2,3,4-tetrahydroquinoline possesses a chiral center at the C3 position, this protocol focuses on the purification of the racemic mixture. For the separation of individual enantiomers, a subsequent chiral HPLC method would be necessary.[6][8][9][10][11]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical HPLC method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [12] |

| Molecular Weight | 161.24 g/mol | [12] |

| Appearance | Likely a colorless to pale yellow oil | Based on Tetrahydroquinoline[1] |

| Solubility | Soluble in organic solvents like methanol and acetonitrile | Inferred from similar compounds[5][13] |

| UV Absorbance | Expected to have significant absorbance in the UV range | Based on Tetrahydroquinoline scaffold[14] |

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the analytical results from each step inform and confirm the success of the purification.

Materials and Reagents

-

Crude 3-Ethyl-1,2,3,4-tetrahydroquinoline sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Formic acid (0.1% v/v in mobile phase)

-

Syringe filters (0.45 µm)

Instrumentation

-

Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

-

UV-Vis detector.

-

Reversed-phase C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size).

-

Analytical HPLC system for purity analysis.

-

Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Rotary evaporator or nitrogen evaporator for solvent removal.[15]

Detailed Step-by-Step Methodology

The causality behind meticulous sample preparation is to ensure the complete dissolution of the analyte and the removal of particulate matter, which protects the column from clogging and ensures reproducible injections.[15]

-

Dissolution: Accurately weigh the crude sample of 3-Ethyl-1,2,3,4-tetrahydroquinoline. Dissolve the sample in a minimal amount of a 50:50 (v/v) mixture of acetonitrile and water. The goal is to create a concentrated solution without exceeding the solubility limit.

-

Filtration: Filter the dissolved sample through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any insoluble impurities that could damage the column frit or the stationary phase.[15]

Before scaling up to a preparative run, an analytical method is developed to determine the optimal separation conditions.

-

Initial Conditions:

-

Gradient Elution: A gradient elution is employed to effectively separate compounds with a range of polarities.

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 20% B

-

18-20 min: 20% B (Re-equilibration)

-

-

Analysis: Inject the filtered crude sample. The resulting chromatogram will show the retention time of 3-Ethyl-1,2,3,4-tetrahydroquinoline and the separation from its impurities. This data is crucial for designing the preparative method.

The analytical method is now scaled to the preparative column to isolate the target compound.

-

Preparative Conditions:

-

Column: C18 Preparative Column (19 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: Adjust the flow rate based on the column dimensions to maintain the same linear velocity as the analytical method. For a 19 mm ID column, a flow rate of approximately 17 mL/min is a good starting point.

-

Detection: UV at the optimal wavelength determined from the analytical run.

-

Injection Volume: The injection volume can be significantly increased. Start with a conservative injection and increase the loading in subsequent runs to maximize throughput without compromising resolution.

-

-

Focused Gradient: Based on the analytical chromatogram, a focused gradient can be designed to improve separation efficiency and reduce run time.

-

Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peak of 3-Ethyl-1,2,3,4-tetrahydroquinoline.[15]

-

Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method developed in Step 2 to confirm the purity of the isolated compound.

-

Solvent Evaporation: Pool the pure fractions and remove the mobile phase using a rotary evaporator or a nitrogen evaporator.[15]

-

Final Product Characterization: The final purified product should be characterized by appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the HPLC purification protocol.

Caption: Workflow for the HPLC purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline.

Summary of Chromatographic Conditions

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 19 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 13 min | Optimized based on analytical run |

| Flow Rate | 1.0 mL/min | ~17 mL/min (to be optimized) |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 254 nm and 280 nm | UV at optimal wavelength |

| Injection Vol. | 5 µL | Scaled up based on loading studies |

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and scalable strategy for the purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline. By following the systematic approach of analytical method development followed by preparative scale-up, researchers can achieve high purity of the target compound, which is essential for its application in pharmaceutical research and development. The principles and the protocol outlined here can be adapted for the purification of other similar tetrahydroquinoline derivatives.

References

- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.

- Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.

- 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. PubChem.

- Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC and theoretical calcul

- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.

- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.

- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI.

- High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral st

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.

- Tetrahydroquinoline. Wikipedia.

- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.

- Application Note: HPLC Purification of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde. Benchchem.

- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.

- Chiral HPLC Separ

- Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Cheméo.

- 1,2,3,4-tetrahydroquinoline. The Good Scents Company.

- Chiral HPLC separation: str

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. ajrconline.org [ajrconline.org]

- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Mass Spectrometry Fragmentation Pattern of 3-Ethyl-1,2,3,4-tetrahydroquinoline

This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It details the mass spectrometric behavior of 3-Ethyl-1,2,3,4-tetrahydroquinoline (3-Et-THQ) , a specific derivative of the tetrahydroquinoline scaffold often used as a pharmacophore in drug discovery.[1]

Executive Summary & Mechanism

The mass spectral analysis of 3-Ethyl-1,2,3,4-tetrahydroquinoline (MW 161.24 Da) is governed by the stability of the bicyclic nitrogen system.[1] Unlike simple aliphatic amines, the fragmentation is driven by the Retro-Diels-Alder (RDA) reaction and alkyl radical loss , providing a "fingerprint" that distinguishes the core scaffold from the substituent.

The Mechanistic Core

Two primary pathways dictate the fragmentation:

-

Retro-Diels-Alder (RDA) Cleavage (Dominant): The saturated ring (C2-C3) acts as the "dienophile" component. The cleavage releases the C2-C3 bridge along with the 3-ethyl substituent as a neutral alkene.

-

Side-Chain Cleavage: Direct loss of the ethyl group, typically observed as a radical loss in Electron Ionization (EI) or a neutral loss in Electrospray Ionization (ESI).

Fragmentation Map & Pathways

The following diagram illustrates the competing fragmentation pathways for the protonated molecule

Figure 1: Divergent fragmentation pathways for ESI (protonated) and EI (radical) ionization modes. The RDA pathway is the structural diagnostic for the tetrahydroquinoline ring.

Detailed Ion Table[2]

| Ionization Mode | Precursor (m/z) | Fragment (m/z) | Neutral Loss | Mechanism | Diagnostic Value |

| ESI (+) | 162 | 106 | 56 Da (1-Butene) | Retro-Diels-Alder (RDA) | Confirms THQ core + 3-alkyl substitution.[1] |

| ESI (+) | 162 | 160 / 158 | 2 / 4 Da ( | Dehydrogenation | Indicates oxidative source conditions (aromatization). |

| EI (70 eV) | 161 | 132 | 29 Da ( | Side-chain cleavage | Confirms Ethyl group presence.[1] |

| EI (70 eV) | 161 | 105 | 56 Da (1-Butene) | RDA | Confirms ring structure. |

| EI (70 eV) | 161 | 146 | 15 Da ( | Methyl loss | Minor pathway (rearrangement). |

Experimental Protocol: LC-MS/MS Characterization

This protocol ensures reproducible generation of the diagnostic RDA fragment (m/z 106) for quantification or identification.

A. Sample Preparation[1]

-

Stock Solution: Dissolve 1 mg of 3-Ethyl-1,2,3,4-tetrahydroquinoline in 1 mL Methanol (Concentration: 1 mg/mL).

-

Working Standard: Dilute Stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Final: 1 µg/mL).

-

Note: Acidification is critical to pre-form the

ion and improve sensitivity in ESI+.

-

B. LC-MS/MS Parameters (Standardized)

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-4 min: 5% -> 95% B (Linear ramp)[1]

-

4-5 min: 95% B (Wash)

-

-

Flow Rate: 0.4 mL/min.[1]

C. MS Source & Collision Settings[1][3][4][5]

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3][4]

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.[1]

-

Collision Energy (CE) Ramp:

-

Perform a "Breakdown Curve" experiment. Inject the standard and ramp CE from 10 V to 50 V.

-

Target: Select the CE that maximizes the m/z 106 transition while retaining ~10% of the precursor (m/z 162).

-

Typical Optimal CE: 20–30 eV.[1]

-

Self-Validating Quality Control (QC)

To ensure the data is reliable, use the "RDA Ratio" as a system suitability test.

Protocol:

-

Inject the Working Standard (1 µg/mL).

-

Extract Ion Chromatograms (EIC) for m/z 162 (Precursor) and m/z 106 (Fragment).

-

Calculation:

-

Acceptance Criteria:

-

At 25 eV Collision Energy, the RDA Ratio should be > 0.4 (indicating efficient fragmentation).[1]

-

If Ratio < 0.4: Increase Collision Energy or check for source contamination (quenching).[1]

-

If m/z 158 (Aromatized Quinoline) is > 10% of the base peak: Source temperature is too high (thermal degradation). Action: Lower source temp to 250°C.

-

References

-

Canadian Science Publishing. (1968).[1] Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry.[1]

-

National Institute of Standards and Technology (NIST). 1,2,3,4-Tetrahydroquinoline Mass Spectrum (EI). NIST Chemistry WebBook.[1]

-

Rapid Communications in Mass Spectrometry. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings.

-

PubChem. 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine.[1]

Sources

Experimental procedure for the reduction of 3-ethylquinoline

Application Note: Selective Reduction of 3-Ethylquinoline to 1,2,3,4-Tetrahydro-3-ethylquinoline

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various adrenergic receptor agonists, glutamate antagonists, and antitumor agents. This guide details the selective reduction of 3-ethylquinoline (CAS: 1873-54-7) to 1,2,3,4-tetrahydro-3-ethylquinoline .

Unlike the benzene ring, the pyridine ring of quinoline is electron-deficient and possesses lower resonance stabilization energy, making it susceptible to selective reduction under specific acidic conditions. This guide presents two validated methodologies:

-

Method A (Catalytic Hydrogenation): The "Gold Standard" for scalability and atom economy.

-

Method B (Hydride Reduction): A robust "Benchtop Protocol" utilizing the Gribble reduction (NaBH₄/AcOH) for laboratories lacking high-pressure infrastructure.

Chemical Strategy & Mechanism

The selectivity of this transformation relies on the protonation of the quinoline nitrogen. In acidic media, the quinolinium ion is significantly more electrophilic than the neutral species, facilitating either hydride attack (Method B) or chemisorption onto the metal catalyst surface (Method A).

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the acid-mediated selective reduction of the heterocyclic ring.

Experimental Protocols

Method A: Catalytic Hydrogenation (PtO₂ / AcOH)

Best for: Scale-up (>10g), Cleanliness, Atom Economy.

Rationale: Platinum(IV) oxide (Adams' Catalyst) in glacial acetic acid is the historical and practical standard for reducing quinolines. The acidic solvent prevents catalyst poisoning by the basic amine product and activates the substrate.

Reagents:

-

3-Ethylquinoline (Liquid, purified)

-

Platinum(IV) oxide (PtO₂, Adams' Catalyst)

-

Hydrogen gas (H₂)[2]

Protocol:

-